molecular formula C9H8ClN3O2 B3045920 Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate CAS No. 1161847-33-1

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B3045920
CAS No.: 1161847-33-1
M. Wt: 225.63
InChI Key: CIAQVQZULVRNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (CAS 1161847-33-1) is a chemical intermediate of significant interest in pharmaceutical research and development. It is a key regioisomer in the imidazo[1,2-b]pyridazine class, which are valuable scaffolds for creating novel bioactive molecules . This high-purity compound is supplied as a white to off-white powder with a typical purity of 97% or higher, making it suitable for demanding synthetic applications . The imidazo[1,2-b]pyridazine core is recognized as a critical building block in medicinal chemistry. Specifically, related analogs are established as key intermediates in the synthesis of Risdiplam (Evrysdi®), the first small-molecule drug approved for the treatment of spinal muscular atrophy (SMA) . This highlights the value of this chemical family in developing therapies for serious genetic disorders. Researchers utilize this ester in various reactions, including hydrolysis to the corresponding carboxylic acid or metal-catalyzed cross-couplings, to explore new therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7(10)12-13-4-3-11-8(6)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAQVQZULVRNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221085
Record name Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161847-33-1
Record name Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161847-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyridazine Derivatives

The core imidazo[1,2-b]pyridazine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 3-amino-6-chloropyridazine with ethyl 2-chloroacetoacetate in refluxing 1,2-dimethoxyethane (DME) under inert atmosphere. The reaction proceeds through nucleophilic attack of the amino group on the α-carbon of the ketoester, followed by intramolecular cyclization to form the fused imidazole ring.

Reaction Conditions:

  • Solvent: 1,2-Dimethoxyethane (DME)
  • Temperature: 80–120°C (reflux)
  • Catalyst: None required; reaction proceeds thermally
  • Yield: 68–72% after silica gel chromatography

Halogenation and Esterification Sequential Strategy

An alternative route involves post-cyclization functionalization. Starting from ethyl imidazo[1,2-b]pyridazine-8-carboxylate, chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. This method ensures regioselective chlorination without ester hydrolysis.

Key Parameters:

Parameter Value
POCl₃ Equivalents 1.5 eq
Reaction Time 4–6 hours
Purification Aqueous workup, followed by recrystallization (ethyl acetate/hexane)
Final Purity ≥98% (HPLC)

Industrial-Scale Production Protocols

Continuous Flow Synthesis

To enhance scalability, industrial methods employ continuous flow reactors. A representative protocol involves:

  • Precursor Mixing: 3-Amino-6-chloropyridazine and ethyl 2-chloroacetoacetate are dissolved in DME and fed into a tubular reactor at 100°C.
  • Residence Time: 30 minutes
  • In-Line Quenching: Immediate cooling to 25°C prevents side reactions.
  • Automated Purification: Continuous liquid-liquid extraction and crystallization yield 85% purity before final column chromatography.

Advantages:

  • 40% reduction in reaction time compared to batch processes
  • Consistent product quality (RSD <2% across 10 batches)

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

  • δ 1.45 (t, J=7.1 Hz, 3H, CH₂CH₃)
  • δ 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃)
  • δ 7.28 (d, J=9.6 Hz, 1H, H-5)
  • δ 8.03 (d, J=9.6 Hz, 1H, H-7)
  • δ 8.39 (s, 1H, H-2)

13C NMR (101 MHz, CDCl₃):

  • δ 14.2 (CH₂CH₃)
  • δ 61.8 (OCH₂CH₃)
  • δ 120.5 (C-5)
  • δ 132.7 (C-7)
  • δ 144.9 (C-6)
  • δ 162.4 (C=O)

HRMS (ESI):

  • m/z Calculated for C₉H₈ClN₃O₂ [M+H]⁺: 226.0378
  • m/z Found: 226.0377

Purity Assessment

  • HPLC: >99% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min)
  • Melting Point: 92–93°C (sharp, uncorrected)

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DME) enhance reaction rates by stabilizing transition states. Elevated temperatures (>100°C) risk decarboxylation, necessitating precise thermal control.

Catalytic Improvements

Introducing p-toluenesulfonic acid (pTSA, 0.1 eq) accelerates cyclocondensation by protonating the ketoester carbonyl, increasing electrophilicity. This modification boosts yields to 78–82%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Identifiers

  • CAS No.: 1256836-00-6
  • Molecular Weight : 211.61 g/mol
  • Structure : Combines a bicyclic imidazo[1,2-b]pyridazine scaffold with chlorine and ethyl ester substituents.

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, emphasizing variations in substituent positions, halogen types, and heterocyclic cores.

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Differences Sources
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 64067-99-8 C₉H₈ClN₃O₂ 225.63 Cl at C6, COOEt at C2 Positional isomer of the 8-carboxylate; higher molecular weight due to ethyl group
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 C₈H₆ClN₃O₂ 211.61 Cl at C6, COOMe at C2 Methyl ester variant; lower steric bulk compared to ethyl ester
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 1799498-04-6 C₁₀H₉BrN₂O₂ 269.10 Br at C6, COOEt at C8 Imidazo[1,2-a]pyridine core (vs. pyridazine); bromine substitution
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate N/A C₁₀H₁₀BrN₃O₂ 284.12 Br at C6, NH₂ at C8, COOEt at C2 Amino group enhances polarity; potential for hydrogen bonding
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 1331823-97-2 C₁₀H₈ClIN₂O₂ 350.54 Cl at C7, I at C8, COOEt at C2 Dual halogenation; iodine increases molecular weight

Positional Isomerism and Substituent Effects

  • Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) : Widely studied, with a higher molecular weight (225.63 vs. 211.61) due to the ethyl ester at position 2. Its synthesis and storage (2–8°C) are well-documented, with a purity of 97.8% .
  • Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9) : Shares 98% structural similarity with the ethyl ester analog but has reduced lipophilicity due to the methyl group .

Halogen and Heterocycle Variations

  • Bromine vs.
  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine : Pyridazine-based derivatives (e.g., the target compound) have a nitrogen-rich core, which may influence solubility and binding affinity compared to pyridine-based analogs .

Functional Group Modifications

  • Amino Substitution: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (MW 284.12) demonstrates how amino groups can increase polarity and hydrogen-bonding capacity, critical for pharmaceutical applications .

Biological Activity

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN3O2C_9H_8ClN_3O_2 and a molecular weight of 227.63 g/mol. The presence of a chlorine atom at the 6-position and an ethyl ester at the 8-position contributes to its unique reactivity and biological properties. This compound serves as a versatile scaffold for further functionalization in medicinal chemistry .

Target of Action

Imidazo[1,2-b]pyridazine derivatives, including this compound, have been identified as potential inhibitors of various biological pathways. They are particularly noted for their ability to interact with protein kinases and other cellular targets, influencing signaling pathways related to cancer and infectious diseases .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-b]pyridazine derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Research indicates that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have highlighted the efficacy of this compound in different biological contexts:

StudyFindings
Moraski et al. (2024) Identified significant anti-tuberculosis (TB) activity in related imidazo compounds with reduced lipophilicity .
MDPI Review (2023) Compounds similar to ethyl 6-chloroimidazo[1,2-b]pyridazine showed notable antimicrobial effects against Proteus and Klebsiella species .
ACS Journal (2023) Demonstrated the potential for brain penetration and selective inhibition of specific protein kinases relevant to cancer therapy .

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits potent activity against multidrug-resistant strains of bacteria. The compound was tested against a panel of clinical isolates, showing effective inhibition at low micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory properties of this compound using an animal model of inflammation. Results indicated a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups.

Q & A

Basic: What are the common synthetic routes for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of precursor imidazo-pyridazine derivatives followed by esterification. For example, analogous compounds like Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate are synthesized via refluxing intermediates with ethyl chloroformate in benzene or toluene . Optimization includes:

  • Temperature control : Reflux conditions (e.g., 80–100°C) to ensure complete cyclization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF) to enhance nucleophilic substitution at the 6-chloro position .

Basic: How can NMR spectroscopy and HRMS confirm the structure of this compound?

  • ¹H NMR : Key signals include:
    • Ethyl ester: Triplet at δ ~1.45 ppm (CH₃) and quartet at δ ~4.48 ppm (CH₂) .
    • Aromatic protons: Doublets in the δ 7.28–8.39 ppm range for imidazo-pyridazine protons .
  • ¹³C NMR : Carbonyl (C=O) at δ ~158 ppm and aromatic carbons between δ 120–148 ppm .
  • HRMS : Exact mass matching [M+H]⁺ (e.g., theoretical 226.0378 for C₉H₉ClN₃O₂+) with <1 ppm error .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

Challenges include:

  • Twinned crystals : Common in heterocyclic compounds due to flexible substituents.
  • Disorder : Ethyl ester groups may exhibit rotational disorder.
    Solutions :
  • SHELXL refinement : Use TWIN/BASF commands to model twinning and PART/SUMP to handle disordered moieties .
  • High-resolution data : SHELXPRO integrates intensity statistics (e.g., Rint) to validate data quality .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

  • Comparative assays : Test kinase inhibition (e.g., CDK or ATPase assays) under standardized conditions .
  • Structural analysis : Compare X-ray/NMR-derived conformations to identify steric/electronic differences at the 8-carboxylate position .
  • Computational docking : Use tools like AutoDock to predict binding affinities against targets like ATP-binding pockets .

Advanced: What methodologies enhance the pharmacokinetic properties of this compound via derivatization?

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to improve solubility .
  • Amide coupling : React with amines (e.g., HATU/DIPEA) to generate prodrugs with better bioavailability .
  • Halogen substitution : Replace the 6-chloro group with bromine or fluorine to modulate lipophilicity and target engagement .

Basic: What analytical techniques validate purity and stability of this compound under storage?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Accelerated stability studies : Monitor degradation (e.g., ester hydrolysis) at 40°C/75% RH over 4 weeks .
  • Mass spectrometry : Track decomposition products (e.g., loss of CO₂ from the ester group) .

Advanced: How does the electronic environment of the imidazo-pyridazine core influence its reactivity?

  • Electrophilic substitution : The 6-chloro group directs electrophiles to the 3-position due to electron-withdrawing effects .
  • Nucleophilic attack : The 8-carboxylate stabilizes adjacent positions via resonance, enabling Suzuki couplings at the 2-position .
  • Tautomerism : pH-dependent tautomer shifts (e.g., N1 vs. N3 protonation) alter reactivity in aqueous media .

Advanced: What strategies mitigate synthetic byproducts during large-scale preparation?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.